Acetic acid 2-hydroxy-1-naphthyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

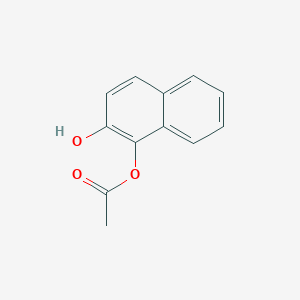

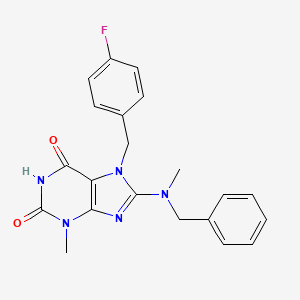

“Acetic acid 2-hydroxy-1-naphthyl ester” is a chemical compound with the molecular formula C14H12O4 . It is a derivative of acetic acid and 2-naphthol .

Synthesis Analysis

The synthesis of this compound could potentially involve the reaction of 2-naphthol with acetic acid . This process could be facilitated by a catalyst such as concentrated sulfuric acid . Multicomponent reactions involving 2-naphthol have been utilized for the construction of diverse heterocyclic frameworks .Molecular Structure Analysis

The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis

Esters, such as “this compound”, can undergo various reactions. One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . The hydrolysis of esters results in the formation of a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

Esters are neutral compounds and have considerably lower boiling points than their isomeric carboxylic acids counterparts . This is due to the absence of the polar hydroxyl group which leads to the association of the alcohol and carboxylic acid molecules with hydrogen bonds .Aplicaciones Científicas De Investigación

Protecting Groups in Organic Synthesis

One significant application of acetic acid esters, closely related to "Acetic acid 2-hydroxy-1-naphthyl ester," is their utility as protecting groups in organic synthesis. For instance, (2-nitrophenyl)acetyl (NPAc) group has been reported for the protection of hydroxyl functions. Such esters are stable under a variety of common carbohydrate transformations and can be selectively removed without affecting other common protecting groups, demonstrating their importance in synthetic chemistry (Daragics & Fügedi, 2010).

NMR Spectroscopy in Chiral Analysis

Acetic acid esters, specifically those related to naphthyl esters, have been used in the determination of absolute configurations of tertiary alcohols by NMR spectroscopy. The methodology involves using these esters to distinguish between R- and S- configurations based on chemical shift differences in the NMR spectra, highlighting their utility in stereochemical analysis (Takahashi et al., 1999).

Micellar Effects in Chemical Reactions

Research on micellar effects on the hydrolysis of aromatic esters, including naphthyl acetates, has provided insights into the influence of surfactants on chemical reactions. These studies explore how surfactant micelles can affect the rate and mechanisms of ester hydrolysis, contributing to our understanding of reaction dynamics in micellar systems (Brandariz & Iglesias, 2014).

Chemical Education and Laboratory Studies

Acetic acid esters of naphthyl have been utilized in educational settings for demonstrating nucleophilicity and reaction mechanisms to organic chemistry students. Experiments designed around these compounds allow students to explore ester hydrolysis and electrophilic aromatic substitution reactions, thus serving as valuable tools in chemical education (Mascarenhas, 2008).

Synthesis and Molecular Diversity

The versatility of acetic acid esters in synthesis is further highlighted by their use in creating molecular diversity. For example, reactions involving naphthyl esters can lead to the formation of various cyclic and acyclic compounds under different conditions, showcasing their role in facilitating diverse chemical syntheses (Bharti et al., 2017).

Mecanismo De Acción

Target of Action

Acetic acid 2-hydroxy-1-naphthyl ester, also known as (2-hydroxynaphthalen-1-yl) acetate, is a complex organic compound. Similar compounds, such as 1-naphthaleneacetic acid (naa), have been shown to interact with various cellular targets .

Mode of Action

It can be inferred from related compounds that it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Related compounds like naa have been shown to undergo oxidation reactions with hydroxyl radicals and sulfate radicals .

Pharmacokinetics

It is known that the compound is a solid and soluble in organic solvents .

Result of Action

Related compounds like naa have been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid .

Action Environment

It is known that naa present in the environment undergoes oxidation reactions with hydroxyl radicals and sulfate radicals .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of (2-hydroxynaphthalen-1-yl) acetate is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of (2-hydroxynaphthalen-1-yl) acetate in animal models

Transport and Distribution

The transport and distribution of (2-hydroxynaphthalen-1-yl) acetate within cells and tissues are not well-characterized . Future studies should investigate any transporters or binding proteins that this compound interacts with, as well as any effects on its localization or accumulation.

Propiedades

IUPAC Name |

(2-hydroxynaphthalen-1-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-8(13)15-12-10-5-3-2-4-9(10)6-7-11(12)14/h2-7,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPLGQIXYNRNBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=CC2=CC=CC=C21)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

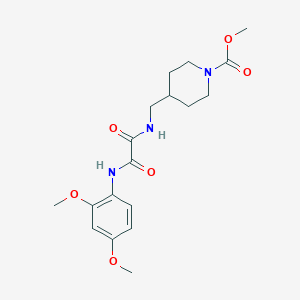

![Ethyl [(8-oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetate](/img/structure/B2697670.png)

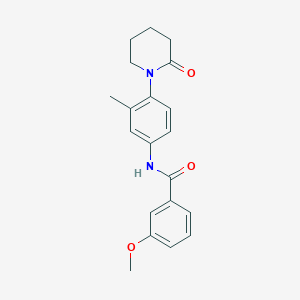

![2,5,6,7,8,9-Hexahydro-2-oxo-1H-cyclohepta[b]pyridine-3-carboxylic acid methyl ester](/img/structure/B2697671.png)

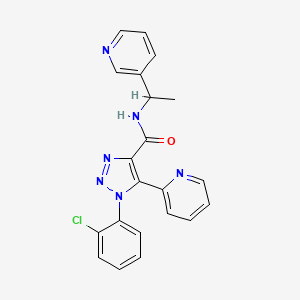

![3-(4-Methoxyphenyl)-5-{1-[(2-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2697672.png)

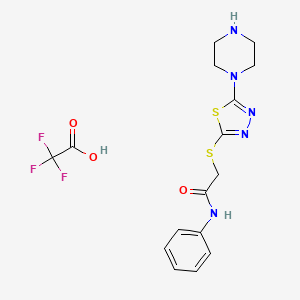

![N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2697676.png)

![2-[[1-[(6-Methylpyridin-2-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2697678.png)

![1-(morpholin-4-yl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}ethanone](/img/structure/B2697685.png)